

Hazards associated with Cadmium nitrate tetrahydrate exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium nitrate tetrahydrate

Cat. No.: B157767

[Get Quote](#)

An In-depth Technical Guide on the Hazards Associated with **Cadmium Nitrate Tetrahydrate** Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) or professional safety and toxicological consultation. Always refer to a current SDS and follow all institutional and regulatory guidelines when handling **Cadmium Nitrate Tetrahydrate**.

Executive Summary

Cadmium nitrate tetrahydrate, a water-soluble inorganic cadmium salt, presents significant health hazards upon exposure. It is classified as a potent toxicant with acute and chronic effects, including fatality upon inhalation, carcinogenicity, mutagenicity, and reproductive toxicity. The primary target organs for toxicity are the kidneys and lungs, with prolonged exposure leading to severe and irreversible damage. The underlying mechanism of toxicity is multifactorial, involving the induction of oxidative stress, disruption of cellular signaling pathways, and initiation of apoptosis. This guide provides a comprehensive overview of its physicochemical properties, toxicokinetics, key toxicological endpoints, and detailed experimental protocols for assessing its hazardous effects.

Physicochemical Properties

Understanding the fundamental properties of a compound is critical for its safe handling and for interpreting its biological activity.

Property	Value	Reference
Chemical Formula	$\text{Cd}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$	[1][2]
CAS Number	10022-68-1	[1][2]
Molecular Weight	308.48 g/mol	[1][2]
Appearance	White to colorless crystalline solid	[3][4]
Odor	Odorless	[3]
Melting Point	59.5 °C (139.1 °F)	[3]
Boiling Point	132 °C (270 °F) (decomposes)	[3]
Solubility	Highly soluble in water, alcohol, and ammonia.	[3]
Hygroscopicity	Hygroscopic; absorbs moisture from the air.	[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of cadmium are dictated by its journey through the body.

- Absorption: The primary routes of exposure for **cadmium nitrate tetrahydrate** are inhalation and ingestion.[5][6]
 - Inhalation: The respiratory tract is highly efficient at absorbing cadmium, with 30-50% of inhaled cadmium particles being absorbed into the bloodstream.[5][7] This is the most significant route for occupational exposure.
 - Ingestion: Gastrointestinal absorption is lower, typically 3-7% in the general population.[5][7] However, absorption rates can increase in individuals with dietary deficiencies in

calcium, iron, or zinc, as cadmium competes for the same transport mechanisms.[5]

- **Distribution:** Once absorbed, cadmium is transported in the blood, initially bound to albumin.[8] It is then primarily distributed to the liver, where it induces the synthesis of metallothionein (MT), a low-molecular-weight protein that binds cadmium with high affinity.[8][9] The Cd-MT complex is then released from the liver into the bloodstream and is subsequently filtered by the kidneys.[6][9] The kidneys and liver are the main accumulation sites, containing about 50% of the total body burden of cadmium.[7]
- **Metabolism:** Cadmium is not metabolized in the body.[5] It persists in its divalent cationic form (Cd^{2+}), which is responsible for its toxicity.[5]
- **Excretion:** Cadmium is excreted very slowly from the body, primarily through the urine.[5][7] The Cd-MT complex is filtered by the glomerulus and reabsorbed in the proximal tubules, leading to accumulation in the renal cortex.[8] This slow excretion rate results in a very long biological half-life, estimated to be between 10 and 38 years, making it a cumulative toxin.[5][7]

Core Toxicological Hazards

Cadmium nitrate tetrahydrate is classified as a hazardous substance with multiple toxic endpoints.

Acute Toxicity

Exposure to high concentrations can cause severe, immediate effects. It is classified as Toxic if swallowed and Fatal if inhaled.[6]

Route	Endpoint	Species	Value
Oral	LD ₅₀	Rat	300 mg/kg
Oral	LD ₅₀	Mouse	100 mg/kg
Inhalation	LC ₅₀	Mouse	1925 ppm (4 hours)

Data compiled from multiple Safety Data Sheets.

Chronic and Organ-Specific Toxicity

Prolonged or repeated exposure causes damage to several organs, even at low concentrations.[\[5\]](#)

- **Nephrotoxicity:** The kidney is the primary target organ for chronic cadmium toxicity.[\[5\]](#)[\[10\]](#) Cadmium accumulates in the proximal tubules, leading to tubular dysfunction, proteinuria, and eventually, renal failure.[\[11\]](#)
- **Pulmonary Effects:** Chronic inhalation can lead to emphysema and lung cancer.[\[12\]](#)
- **Skeletal Effects:** Cadmium can cause bone demineralization and an increased risk of fractures (e.g., Itai-itai disease) by interfering with calcium metabolism.[\[11\]](#)

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- **Carcinogenicity:** Cadmium and its compounds are recognized as human carcinogens.[\[13\]](#)
 - IARC: Group 1 (Carcinogenic to humans)
 - NTP: Known to be a human carcinogen
 - OSHA: Specifically regulated carcinogen
- **Germ Cell Mutagenicity:** Classified as a substance that may cause genetic defects.[\[14\]](#) Cadmium can induce DNA strand breaks and chromosomal aberrations.[\[11\]](#)
- **Reproductive Toxicity:** Classified as a substance that may damage fertility or the unborn child.[\[14\]](#)

Permissible Exposure Limits

Regulatory agencies have established limits for occupational exposure to cadmium.

Agency	Limit Type	Value	Notes
OSHA	PEL (8-hr TWA)	5 µg/m ³	Permissible Exposure Limit
ACGIH	TLV (8-hr TWA)	0.01 mg/m ³ (Total Particulate)	Threshold Limit Value
ACGIH	TLV (8-hr TWA)	0.002 mg/m ³ (Respirable Fraction)	Threshold Limit Value

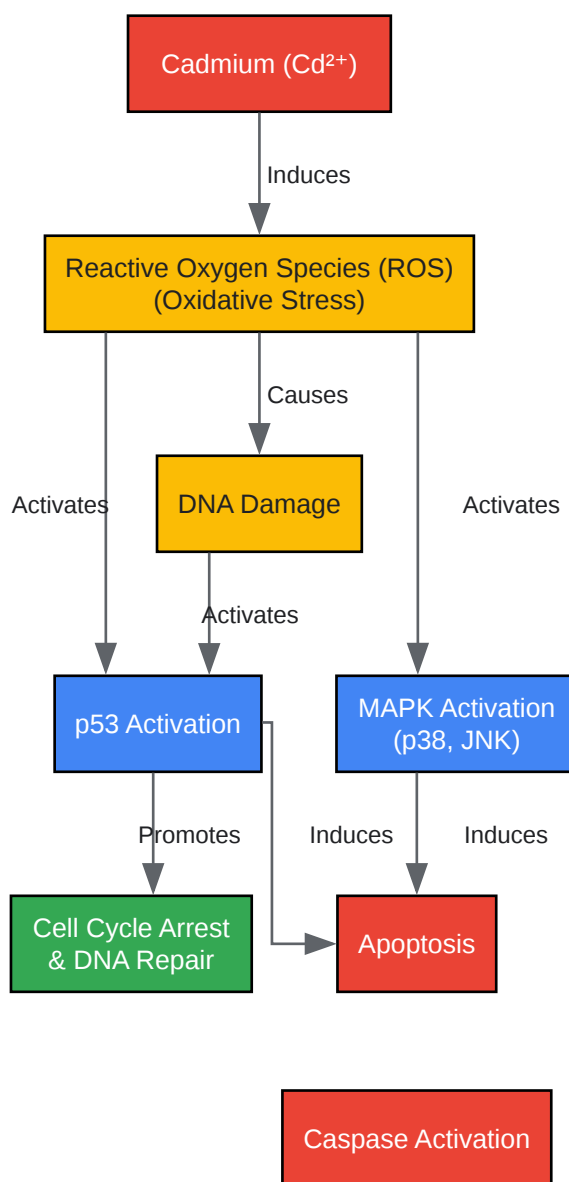
Data compiled from the New Jersey Department of Health Hazardous Substance Fact Sheet.
[\[10\]](#)

Mechanism of Toxicity & Signaling Pathways

Cadmium exerts its toxicity by interfering with multiple cellular processes. The generation of Reactive Oxygen Species (ROS) is a central mechanism, leading to oxidative stress.[\[5\]](#)[\[11\]](#) This stress activates several signaling cascades that can culminate in DNA damage, inflammation, and programmed cell death (apoptosis).[\[5\]](#)[\[14\]](#)

Cadmium-Induced Stress and Apoptosis Signaling

The diagram below illustrates the key pathways initiated by cadmium exposure. Cadmium (Cd²⁺) entering the cell promotes the production of ROS. This oxidative stress activates the p53 tumor suppressor protein and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.[\[5\]](#)[\[15\]](#) Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[\[16\]](#)[\[17\]](#) Concurrently, the activated JNK and p38 pathways phosphorylate downstream targets that also contribute to the apoptotic response, ultimately leading to the activation of executioner caspases and cell death.[\[14\]](#)[\[18\]](#)



[Click to download full resolution via product page](#)

Fig. 1: Cadmium-Induced Cellular Stress and Apoptosis Pathway.

Experimental Protocols for Hazard Assessment

The following sections detail standardized methodologies for evaluating the key toxicological endpoints of cadmium compounds.

Protocol: Acute Oral Toxicity (LD₅₀) in Rodents

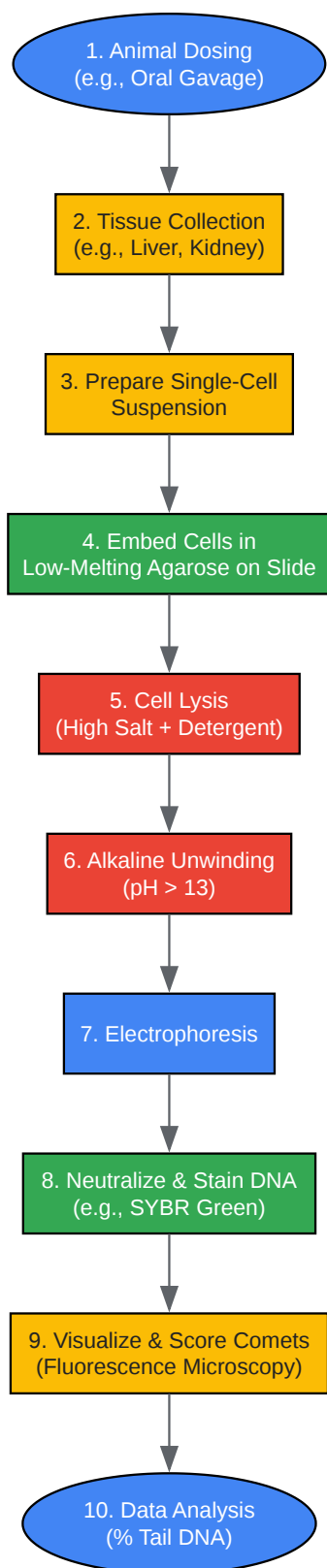
This protocol is based on standard regulatory guidelines for determining the median lethal dose (LD₅₀) of a substance.

- Animal Model:
 - Species: Sprague-Dawley rats.[19]
 - Sex: 5 males and 5 females per dose group.
 - Weight: 200-250 grams.
 - Acclimatization: Minimum of 5 days to laboratory conditions.
- Preparation and Dosing:
 - Fast animals overnight (withhold food, not water) prior to dosing.[19]
 - Calculate the dose for each animal based on its fasted body weight.
 - Dissolve **Cadmium Nitrate Tetrahydrate** in a suitable vehicle (e.g., deionized water).
 - Administer a single dose via oral gavage using a stomach tube.[19][20] The volume should not exceed 10 mL/kg.
 - Dose groups should include a control (vehicle only) and at least three test groups with geometrically spaced doses.
- Observation:
 - Monitor animals continuously for the first 4 hours post-dosing, then daily for a total of 14 days.[19]
 - Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior).
 - Record mortality twice daily.
 - Measure body weights just before dosing, at day 7, and at day 14 (termination).[19]
- Necropsy:
 - At the end of the 14-day observation period, euthanize all surviving animals.

- Conduct a gross necropsy on all animals (including those that died during the study).
- Examine external surfaces, orifices, and all cranial, thoracic, and abdominal cavities and their contents. Record any abnormalities.[\[19\]](#)
- Data Analysis:
 - Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis).

Protocol: In Vivo Alkaline Comet Assay for Genotoxicity

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells isolated from animal tissues following exposure to a test substance.[\[21\]](#)



[Click to download full resolution via product page](#)

Fig. 2: Workflow for the In Vivo Alkaline Comet Assay.

Detailed Steps:

- **Animal Treatment:** Dose animals (typically rats or mice) with **Cadmium Nitrate Tetrahydrate**, including a negative control and a positive control group. The route of administration should be relevant to human exposure (e.g., oral gavage).[21]
- **Tissue Collection:** At a specified time after dosing (e.g., 2-6 hours), humanely euthanize the animals and collect target tissues (e.g., liver, kidneys). Place tissues in a chilled mincing buffer.[21]
- **Cell Isolation:** Gently mince the tissue and suspend in buffer to release cells. Filter the suspension to remove debris, creating a single-cell suspension. Keep on ice.
- **Slide Preparation:** Mix the single-cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.[22]
- **Lysis:** Immerse the slides in a cold lysis solution (containing high salt and detergent, e.g., Triton X-100) for at least 1 hour. This step removes cell membranes and histones, leaving behind DNA "nucleoids".[23]
- **Alkaline Unwinding:** Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[21]
- **Electrophoresis:** Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes. Fragmented DNA (from strand breaks) will migrate out of the nucleoid, forming a "comet tail".[23]
- **Neutralization and Staining:** Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).[22]
- **Scoring:** Visualize the slides using a fluorescence microscope. Use image analysis software to score at least 150 randomly selected cells per sample.[21] The primary metric is "% Tail DNA" (the percentage of total DNA fluorescence in the tail), which is proportional to the amount of DNA damage.

Protocol: Histopathological Examination of Target Organs

This protocol outlines the steps for preparing and examining tissues to identify structural damage caused by cadmium exposure.

- Animal Model & Dosing:
 - Use a rodent model (e.g., Sprague-Dawley rats).
 - Administer **Cadmium Nitrate Tetrahydrate** (e.g., 3-6 mg/kg) via oral gavage daily for a sub-chronic period (e.g., 4-8 weeks).^[10] Include a control group receiving only the vehicle.
- Tissue Collection and Fixation:
 - At the end of the treatment period, euthanize the animals.
 - Immediately perfuse the animals with saline followed by a fixative.
 - Excise the target organs (kidneys, liver).
 - Fix the tissues in 10% neutral buffered formalin for at least 24 hours.^[24]
- Tissue Processing:
 - Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
 - Clear the tissues using an agent like xylene.
 - Infiltrate and embed the tissues in paraffin wax to form solid blocks.
- Sectioning and Staining:
 - Cut thin sections (4-5 μm) from the paraffin blocks using a microtome.
 - Mount the sections on glass microscope slides.
 - Deparaffinize and rehydrate the tissue sections.

- Stain the sections with Hematoxylin and Eosin (H&E) using standard procedures.[24] Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.
- Microscopic Examination:
 - Examine the stained slides under a light microscope.
 - An experienced pathologist should evaluate the tissues for signs of toxicity.
 - In the Kidney: Look for glomerular atrophy, tubular necrosis, loss of brush border, interstitial inflammation, and fibrosis.[10][25]
 - In the Liver: Look for hepatocyte degeneration, necrosis, sinusoidal dilatation, and inflammatory cell infiltration.[12]
 - Score the lesions based on severity (e.g., minimal, mild, moderate, severe).

Conclusion

Cadmium nitrate tetrahydrate is a multi-system toxicant with severe and long-lasting health implications. Its high toxicity, carcinogenicity, and cumulative nature demand stringent safety protocols and a thorough understanding of its hazardous properties. For professionals in research and drug development, awareness of its potent effects on renal, pulmonary, and skeletal systems, as well as its genotoxic and reproductive hazards, is paramount for risk assessment and the development of safe handling procedures. The mechanisms of toxicity, driven by oxidative stress and the disruption of critical signaling pathways, underscore its potential to interfere with fundamental biological processes. The experimental protocols provided herein offer a framework for the robust evaluation of these hazards in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. | Advent [adventchembio.com]
- 2. scbt.com [scbt.com]
- 3. Cadmium nitrate - Wikipedia [en.wikipedia.org]
- 4. CAS 10022-68-1: Cadmium nitrate tetrahydrate | CymitQuimica [cymitquimica.com]
- 5. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadmium in Human Diseases: It's More than Just a Mere Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cadmium Toxicity: What Is the Biological Fate of Cadmium in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 8. General aspects of cadmium: transport, uptake and metabolism by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cadmium Transporters in the Kidney and Cadmium-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histomorphological and ultrastructural cadmium-induced kidney injuries and precancerous lesions in rats and screening for biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Toxicokinetic Modeling of Cadmium for Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc [archrazi.areeo.ac.ir]
- 13. Cadmium nitrate tetrahydrate | CdH8N2O10 | CID 56924536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cadmium Induces Apoptosis in Pancreatic β -Cells through a Mitochondria-Dependent Pathway: The Role of Oxidative Stress-Mediated c-Jun N-Terminal Kinase Activation | PLOS One [journals.plos.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Cadmium Induced p53-Dependent Activation of Stress Signaling, Accumulation of Ubiquitinated Proteins, and Apoptosis in Mouse Embryonic Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. Cadmium-induced apoptosis through reactive oxygen species-mediated mitochondrial oxidative stress and the JNK signaling pathway in TM3 cells, a model of mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Hazards associated with Cadmium nitrate tetrahydrate exposure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157767#hazards-associated-with-cadmium-nitrate-tetrahydrate-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com